Isothiazol-3(2H)-one

Beschreibung

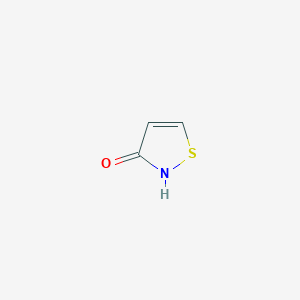

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIYRDNGCNKGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074935 | |

| Record name | 3-Isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-07-2 | |

| Record name | Isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57JT172V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Isothiazol 3 2h One

Established Synthetic Pathways to Isothiazol-3(2H)-one and its Derivatives

The construction of the this compound scaffold can be broadly categorized into several key approaches, including cyclization reactions of acyclic precursors, routes starting from thioacrylamides and related compounds, and the utilization of propargyl amide chemistry.

Cyclization Reactions

Cyclization reactions represent the most common and versatile methods for synthesizing the this compound ring. These methods typically involve the formation of the critical nitrogen-sulfur bond to close the five-membered ring.

Oxidative cyclization is a prominent strategy for the synthesis of isothiazol-3(2H)-ones. This approach generally involves the intramolecular cyclization of a precursor containing both a thiol (or a group that can be converted to a thiol in situ) and an amide functionality, with the aid of an oxidizing agent. A classic example is the ring-closure of 3-mercaptopropanamides. This process is often effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide, which then undergoes cyclization. researchgate.netamazonaws.com

For instance, the synthesis of N-substituted isothiazolones can be achieved through the chlorine-induced oxidative cyclization of 3,3′-dithiodipropioamides. rsc.org This method has been applied to the synthesis of various biologically active isothiazolone (B3347624) derivatives. Another example is the oxidative cyclization of thiomalonamide derivatives and amides of 3-thionocarboxylic acids. researchgate.nettandfonline.com

Recent advancements include the use of Selectfluor as a metal-free oxidizing agent. In one protocol, Selectfluor promotes the intramolecular oxidative annulation of α-carbamoyl ketene (B1206846) dithioacetals in the presence of water to yield fully substituted isothiazolones. researchgate.net This method is notable for its mild, metal-free conditions and operational simplicity. researchgate.net Similarly, electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones, offering a green alternative to chemical oxidants. mdpi.com

| Starting Material | Oxidizing Agent/Catalyst | Product | Yield (%) | Reference |

| 3,3′-dithiodipropioamides | Chlorine | N-substituted isothiazolones | - | rsc.org |

| α-carbamoyl ketene dithioacetals | Selectfluor/H₂O | Fully substituted isothiazolones | - | researchgate.net |

| 2-mercaptobenzamides | Electrochemical (constant-current) | Benzo[d]isothiazol-3(2H)-ones | Moderate to good | mdpi.com |

| 2-mercaptobenzamides | Cu(I)/O₂ | Benzo[d]isothiazol-3(2H)-ones | Excellent | mdpi.com |

Cyclocondensation reactions provide another major route to isothiazol-3(2H)-ones. These reactions involve the condensation of two or more molecules to form the heterocyclic ring. A notable example is the cyclocondensation of β-thiosubstituted propenamides. researchgate.nettandfonline.com In a specific instance, the reaction of a sulfenamide (B3320178) compound in the presence of a base leads to intramolecular cyclocondensation, yielding 1,2-benzoisothiazolinone compounds in good yield. researchgate.net This method is highlighted as being safe for industrial synthesis as it avoids the use of toxic gases. researchgate.net

The formation of isothiazol-3(2H)-ones through ring contraction of larger heterocyclic systems is a less common but reported synthetic strategy. Specifically, the ring contraction of 1,4-thiazepines has been cited as a method for the synthesis of monocyclic isothiazol-3(2H)-ones. researchgate.nettandfonline.comresearchgate.net This transformation involves the rearrangement of a seven-membered ring into a more stable five-membered isothiazolone ring system. While the specific conditions and mechanisms are not extensively detailed in the provided search results, it represents a valid synthetic pathway.

Routes from Thioacrylamides and 3,3′-Dithiopropionamides

The synthesis of isothiazol-3(2H)-ones from thioacrylamides and 3,3′-dithiopropionamides is a well-established and industrially significant approach. researchgate.net These methods are particularly important for the synthesis of common biocidal isothiazolinones like Methylisothiazolinone (MI) and Octylisothiazolinone (OIT). researchgate.net

The synthesis of MI can be achieved through the cyclization of cis-N-methyl-3-thiocyanatoacrylamide. researchgate.net A more general and widely used industrial method involves the ring-closure of 3-mercaptopropanamides, which are themselves typically produced from acrylic acid via 3-mercaptopropionic acid. amazonaws.com The key cyclization step is often achieved by chlorination or oxidation of the 3-sulfanylpropanamide to form a disulfide, which then cyclizes. researchgate.netamazonaws.com

A one-step chlorination-cyclization of 3,3′-dithiopropionamides is a key process for producing MI and OIT. researchgate.net For example, reacting N,N′-dimethyl-3,3′-dithiodipropionamide with a chlorinating agent like sulfuryl chloride can yield a mixture of 2-methyl-4-isothiazolin-3-one (B36803) (MI) and 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (MCI). rsc.org The ratio of these products can be influenced by reaction conditions such as temperature and the amount of chlorinating agent. researchgate.net

| Precursor | Reagent | Product(s) | Overall Yield (%) | Reference |

| cis-N-methyl-3-thiocyanatoacrylamide | - | Methylisothiazolinone (MI) | 80 | researchgate.net |

| 3,3′-dithiopropionamides | Chlorinating agent (e.g., SO₂Cl₂) | MI and OIT | 33 (for MI), 96 (for OIT) | researchgate.net |

| N,N′-dimethyl-3,3′-dithiodipropionamide | Sulfuryl chloride | MI and MCI | - | rsc.org |

Propargyl Amide Chemistry in this compound Synthesis

Propargyl amides have emerged as valuable precursors for the synthesis of isothiazol-3(2H)-ones. A known method involves the addition of thiocyanate (B1210189) to propargyl amides. researchgate.netamazonaws.com This reaction proceeds via a conjugate addition of the thiocyanate anion to the activated alkyne of the propargyl amide, followed by cyclization to form the isothiazolone ring. For instance, the first synthesis of 2-methylthis compound (MI) involved the cyclization of cis-N-methyl-3-thiocyanatoacrylamide, which was prepared from its N-methylpropiolamide precursor. researchgate.net

More recent developments in this area include copper-catalyzed thioannulation reactions. One such method utilizes the reaction of N-monosubstituted propynamides with sodium sulfide (B99878) in the presence of a copper catalyst to produce isothiazol-3-one derivatives. researchgate.net This one-pot synthesis is advantageous as it uses an inexpensive and odorless sulfur source. researchgate.net

Advanced Synthetic Approaches

Recent advancements have moved beyond classical methods, employing electrochemistry, photochemistry, and transition metal catalysis to forge the isothiazole (B42339) ring.

Electrochemistry has emerged as a green and powerful tool in organic synthesis, replacing conventional chemical oxidants with electricity. mdpi.com In 2021, an electrochemical dehydrogenative cyclization for synthesizing benzo[d]isothiazol-3(2H)-ones was reported. mdpi.comresearchgate.net This method involves the intramolecular N–S bond formation from 2-mercaptobenzamide precursors. mdpi.comresearchgate.net The process is conducted through constant-current electrolysis in an undivided cell, offering mild conditions and short reaction times. mdpi.comresearchgate.net A key advantage of this approach is its sustainability, as it avoids the use of metal catalysts and generates hydrogen gas (H₂) as the only, non-hazardous byproduct. mdpi.comresearchgate.net

Electrochemical Synthesis of Benzo[d]isothiazol-3(2H)-ones

| Starting Material | Methodology | Key Features | Byproduct | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzamides | Constant-current electrolysis | Metal-free, oxidant-free, wide substrate scope | H₂ | mdpi.comresearchgate.net |

Photochemistry offers a unique strategy for manipulating heterocyclic structures. Instead of de novo synthesis, photochemical irradiation can be used to alter or rearrange an existing heterocycle's structure. d-nb.info This approach uses photoexcitation to disrupt the aromaticity of the ring, accessing high-energy intermediates that can lead to structural permutations. d-nb.info For instance, studies have demonstrated the photoisomerization of 2-substituted-isothiazol-3(2H)-ones into 3-substituted-thiazol-2(3H)-ones. d-nb.info This method provides a novel logic where a fully functionalized heteroaromatic compound serves as a direct precursor to a different structural isomer under mild photochemical conditions that tolerate a variety of functional groups. d-nb.info Research has also examined the photodegradation of derivatives like octylisothiazolinone (OIT), which is initiated by the cleavage of the N-S bond in the isothiazole ring. mdpi.com

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient formation of C–S and N–S bonds required for the isothiazolone ring. mdpi.comresearchgate.net Copper-catalyzed systems are particularly prominent. One approach involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides using a Cu(I) catalyst under an oxygen atmosphere to form the N-S bond. mdpi.com

Intermolecular pathways often utilize 2-halobenzamides, which react with a sulfur source in the presence of a catalyst. mdpi.com Various copper catalysts, such as copper(I) chloride (CuCl) and copper(II) bromide (CuBr₂), have been successfully used to catalyze the reaction between 2-halobenzamides and elemental sulfur (S₈). mdpi.com More recently, a recyclable nano-nickel ferrite (B1171679) catalyst (nano-NiFe₂O₄) has been employed for this transformation, highlighting a move towards more sustainable catalytic systems. mdpi.com These reactions typically proceed via a cascade mechanism involving an initial C–S bond formation followed by an intramolecular N–S bond cyclization. mdpi.com

Transition Metal-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones

| Catalyst | Substrates | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| CuCl | 2-Halobenzamides + S₈ | Cascade (C–S/N–S formation) | Good yields | mdpi.com |

| CuBr₂ | 2-Iodobenzamides + S₈ | Cascade (Microwave-assisted) | Enhanced reaction rate | mdpi.com |

| nano-NiFe₂O₄ | 2-Halobenzamides + S₈ | Cascade (C–S/N–S formation) | Recyclable catalyst | mdpi.com |

| Cu(I) | 2-Mercaptobenzamides | Intramolecular Dehydrogenative Cyclization | Uses O₂ as the oxidant | mdpi.com |

Derivatization Strategies and Functionalization of the this compound Ring System

The this compound ring is not just a synthetic target but also a versatile scaffold for further chemical modification, allowing for the creation of diverse analogs and complex molecular architectures.

A primary derivatization strategy involves the synthesis of N-substituted analogs. A general route has been described that proceeds through the trichloroacetic acid-mediated ring closure of N-substituted (Z)-3-(benzylsulfinyl)propenamides. rsc.org Another common approach is the direct N-alkylation or N-arylation of the pre-formed isothiazolone ring. For instance, structurally diverse N-substituted 1,2-benzisothiazol-3(2H)-ones have been prepared in excellent yields using a two-step, one-pot reaction strategy. mdpi.com

Substitution can also be directed to the carbon backbone of the ring. The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method, has been used to prepare 5-aryl-substituted this compound-1,(1)-(di)oxide analogs from the corresponding 5-chloro-substituted precursors. nih.gov This demonstrates the utility of transition metal catalysis not only in forming the ring but also in its subsequent functionalization. nih.gov

Selected Synthetic Routes to Substituted this compound Analogs

| Substitution Position | Synthetic Method | Precursor Example | Product Example | Reference |

|---|---|---|---|---|

| N-Substituted | Ring closure of propenamides | (Z)-3-(benzylsulfinyl)-N-methylpropenamide | 2-Methylthis compound | mdpi.comrsc.org |

| N-Substituted (Aryl) | One-pot condensation | 2-Mercaptobenzoic acid + 2,6-dichloroaniline | 2-(2,6-dichlorophenyl)benzo[d]this compound | mdpi.com |

| 5-Substituted (Aryl) | Suzuki-Miyaura cross-coupling | 5-chlorothis compound-1-oxide | 5-phenylthis compound-1-oxide | nih.gov |

The this compound core can act as a building block for constructing more complex, fused, or linked heterocyclic systems. One example is the synthesis of isothiazolyl oxazolidinones, where the isothiazolone moiety is linked to an oxazolidinone ring, another pharmaceutically important scaffold. nih.gov

A more intricate example involves the synthesis of a novel heteropentalene system, Isothiazolo[3,2-b]-1,3,4-oxadiazole-5,5-dioxide. researchgate.net This demonstrates the ability of the isothiazolone ring to participate in cyclization reactions to form fused, multi-heterocyclic structures. Furthermore, the this compound ring can undergo ring transformation reactions. A rhodium(II)-catalyzed addition of diazo compounds to 2-substituted isothiazol-3(2H)-ones leads to a ring expansion, converting the five-membered isothiazolone into a six-membered 3,4-dihydro-1,3-thiazin-4(2H)-one in high yield. rsc.org

Transformations of this compound into Complex Scaffolds

| Starting Scaffold | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| This compound | Multi-step synthesis | Isothiazolyl Oxazolidinone | nih.gov |

| This compound | Carbene addition-ring expansion | 3,4-Dihydro-1,3-thiazin-4(2H)-one | rsc.org |

| This compound derivative | Cyclization | Isothiazolo[3,2-b]-1,3,4-oxadiazole-5,5-dioxide | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The development of synthetic methodologies for this compound and its derivatives has increasingly focused on the incorporation of green chemistry principles to mitigate environmental impact and enhance process safety. Traditional synthesis routes often involve hazardous reagents and generate significant waste. patsnap.com Consequently, modern research emphasizes the use of alternative catalysts, greener solvents, and more efficient reaction pathways, such as one-pot syntheses and the use of molecular oxygen as a benign oxidant. nih.govmdpi.com

Several innovative strategies have emerged that align with the core tenets of green chemistry. These include transition-metal-catalyzed reactions, electrochemical synthesis, and the use of aqueous media. For instance, the synthesis of benzo[d]isothiazol-3(2H)-ones, a closely related class of compounds, has been achieved through copper-catalyzed cascade reactions and intramolecular N–S bond formation using oxygen as the sole oxidant, which represents a significant improvement over classical methods. mdpi.com

Electrochemical methods offer a powerful and sustainable alternative to conventional chemical oxidants. mdpi.com A notable example is the electrochemical dehydrogenative cyclization for the synthesis of benzo[d]isothiazol-3(2H)-ones, which forms the crucial intramolecular N-S bond without the need for chemical redox agents. mdpi.com Similarly, the use of heterogeneous catalysts that can be easily recovered and recycled, such as tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS) in aqueous media, exemplifies a green approach that facilitates product purification and minimizes waste. mdpi.comresearchgate.net The use of water as a reaction solvent is a key feature of many of these greener protocols, lauded for its abundance, low cost, and non-toxic nature. nih.gov

Another advancement is the development of one-pot synthesis processes, which streamline operations, reduce the need for intermediate separation and purification steps, and consequently minimize solvent usage and waste generation. patsnap.com Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields in the formation of related heterocyclic systems. mdpi.combepls.com These approaches collectively contribute to making the synthesis of this compound and its analogues more environmentally and economically viable.

Research Findings on Greener Synthetic Routes

Several studies have detailed specific methodologies for the greener synthesis of isothiazolinone derivatives. The following tables summarize key findings from the literature, highlighting the catalysts, oxidants, solvents, and reaction conditions employed.

| Catalyst | Starting Material | Oxidant | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Cu(I) | 2-Mercaptobenzamides | O₂ | Not specified | Intramolecular oxidative dehydrogenative cyclization; O₂ as the sole oxidant. | mdpi.com |

| CuCl | 2-Halobenzamides and Sulfur Powder (S₈) | Not specified | Not specified | Cascade reaction involving C–S and N–S bond formation. | mdpi.com |

| CoPcS (heterogeneous) | 2-Mercaptobenzamides | O₂ | H₂O | Use of aqueous media facilitates product purification and catalyst recycling. | mdpi.comresearchgate.net |

| Nano-NiFe₂O₄ (recyclable) | 2-Halobenzamides and S₈ | Not specified | Not specified | Cascade reaction using a recyclable nano-catalyst. | mdpi.com |

| Methodology | Starting Material | Reagent/Conditions | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Electrochemical Synthesis | 2-Mercaptobenzamides | Electricity | Not specified | Dehydrogenative cyclization via intramolecular N–S bond formation without chemical oxidants. | mdpi.com |

| Microwave-Assisted Synthesis | 2-Iodobenzamides and S₈ | CuBr₂ (catalyst), Microwave irradiation | Not specified | Accelerated reaction times. | mdpi.com |

| Metal-Free Oxidation | N-substituted benzo[d]isothiazol-3(2H)-ones | Selectfluor | H₂O/DMF | Metal-free, efficient oxidation to benzo[d]this compound-1-oxides in aqueous media. | nih.gov |

| One-Pot Synthesis | Methyl acrylate, Methylamine, Sulfur, H₂S, Cl₂ | Sequential reaction | Methanol, Ethyl acetate | Synthesizes 4,5-dichloro-2-methylisothiazolinone without isolating intermediates, reducing waste. | patsnap.com |

Mechanism of Action Studies of Isothiazol 3 2h One Analogs

Molecular Interactions Leading to Biological Activity

The biological activity of isothiazol-3(2H)-one analogs is initiated by their ability to diffuse across the cell membrane and interact with intracellular components. tandfonline.comrsc.org The primary mode of action involves a two-step process: an initial rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage that leads to cell death. onepetro.orgresearchgate.net

A primary target for isothiazolinones is the broad category of thiol-dependent enzymes. wikipedia.orggoogle.com These enzymes, which contain critical cysteine residues with thiol (-SH) groups in their active sites, are essential for various metabolic pathways. wikipedia.orggoogle.com Isothiazolinones act as electrophilic agents that react with these thiol groups, leading to the inactivation of the enzymes. onepetro.orgresearchgate.net This inhibition disrupts crucial cellular functions, including those catalyzed by dehydrogenases, which are vital for respiration and energy production. tandfonline.comonepetro.org The interaction is characterized by the formation of a disulfide bond between the biocide and the enzyme, rendering the enzyme inactive. tandfonline.comgoogle.com

Research has demonstrated the inhibitory effects of isothiazolinones on specific thiol-dependent enzymes. For instance, studies have shown that these compounds can inhibit cysteine proteases like cathepsin B and the histone acetyltransferase p300/CBP associated factor (PCAF). researchgate.net The quenching of their biocidal activity by thiol-containing compounds such as glutathione (B108866) and cysteine further supports the mechanism of thiol-dependent enzyme inhibition. researchgate.net

The electrophilic nature of the sulfur atom in the isothiazolone (B3347624) ring makes it highly reactive towards cellular nucleophiles, particularly thiols. tandfonline.commdpi.com This reactivity leads to the formation of covalent adducts with various thiol-containing molecules within the cell. researchgate.netmnms-platform.com A key reaction involves the nucleophilic attack of a thiol group on the sulfur atom, which results in the cleavage of the weak nitrogen-sulfur (N-S) bond and the opening of the isothiazolone ring. researchgate.netmdpi.com This process forms a disulfide bond, effectively creating a covalent adduct between the isothiazolinone molecule and the cellular thiol. tandfonline.comresearchgate.net

A prime example of this interaction is the reaction with glutathione (GSH), an abundant intracellular antioxidant. nih.govmdpi.com The formation of a covalent adduct with GSH depletes the cell's primary defense against oxidative stress and disrupts redox homeostasis. nih.govmdpi.com Studies have shown that this reaction can lead to the formation of mercaptoacrylamide intermediates, which are also reactive and can further interact with other cellular components. nih.gov The formation of these adducts is a critical step in the cascade of events that ultimately leads to cell death. tandfonline.comresearchgate.net

The covalent modification of proteins by isothiazolinones extends beyond the active sites of enzymes, leading to broader disruptions of cellular protein functionality. tandfonline.comresearchgate.net By reacting with cysteine residues, isothiazolinones can alter the three-dimensional structure of proteins, leading to their dysfunction. mdpi.comresearchgate.net This can affect a wide range of proteins, including structural proteins, transport proteins, and regulatory proteins.

The interaction of isothiazolinones with cellular components can also lead to the generation of free radicals, contributing to oxidative stress. tandfonline.comonepetro.org The disruption of metabolic pathways and the depletion of cellular antioxidants like glutathione create an environment conducive to the formation of reactive oxygen species (ROS). tandfonline.commdpi.com The production of free radicals can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell death. mdpi.comresearchgate.net Some studies suggest that the formation of certain reaction intermediates during the interaction of isothiazolinones with thiols could also contribute to the generation of reactive species. liverpool.ac.uk

Impacts on Microbial Physiology and Metabolism

A significant consequence of the action of isothiazolinones is the interference with mitochondrial adenosine (B11128) triphosphate (ATP) production. onepetro.orgmdpi.com By inhibiting dehydrogenase enzymes involved in the electron transport chain, these biocides disrupt the process of oxidative phosphorylation. onepetro.orgresearchgate.net This leads to a reduction in the synthesis of ATP, the primary energy currency of the cell. onepetro.orgmdpi.com The diminished availability of ATP impairs numerous energy-dependent cellular processes, contributing to the cessation of growth and eventual cell death. tandfonline.comonepetro.org Studies have shown that exposure to isothiazolinones like 2-n-octyl-4-isothiazolin-3-one (OIT) can negatively impact intracellular ATP levels in neuronal cell lines, highlighting the disruption of energy metabolism as a key toxic mechanism. mdpi.comnih.gov

Cellular Nucleophile Reactivity and Sensitization Pathways

The biological activity of this compound and its analogs is fundamentally linked to their electrophilic nature. The core of their mechanism of action involves the reactivity of the electron-deficient sulfur atom within the isothiazolone ring with various cellular nucleophiles. industrialchemicals.gov.auindustrialchemicals.gov.au This interaction is the molecular initiating event that can lead to both antimicrobial effects and, in the context of human health, skin sensitization. epa.govnih.gov

Isothiazolinones are capable of diffusing across cellular membranes. industrialchemicals.gov.auindustrialchemicals.gov.aunih.gov Once inside the cell, the activated N-S bond becomes a target for nucleophilic attack. epa.govatamanchemicals.comeaht.org This reaction typically results in the opening of the heterocyclic ring and the formation of a covalent bond, most commonly a disulfide bridge, between the isothiazolinone-derived molecule and the nucleophile. tandfonline.commdpi.com The primary targets for this reaction are thiol-containing molecules, which are abundant and crucial for cellular function. nih.govmdpi.com

Reactivity with Glutathione and Cysteine

Key low-molecular-weight nucleophiles within the cell include the tripeptide glutathione (GSH) and the amino acid cysteine. nih.govmdpi.com Isothiazolinones readily react with these thiols in an oxidative interaction that forms disulfide derivatives. mdpi.comnih.gov

The reaction with glutathione is particularly significant. GSH is a critical component of the cell's antioxidant defense system. Its depletion through reaction with isothiazolinones can rapidly disrupt the cellular reduction potential, leading to a state of oxidative stress and a reduction in cellular viability. industrialchemicals.gov.auindustrialchemicals.gov.aunih.gov Studies have demonstrated that the rate of reaction with glutathione often parallels the antimicrobial activity of the specific isothiazolinone analog. nih.govresearchgate.net For instance, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) reacts more rapidly with GSH than non-chlorinated analogs like 2-methyl-4-isothiazolin-3-one (B36803) (MIT) and benzisothiazolinone (BIT). nih.gov

Further interaction with thiols can lead to the formation of a reduced, ring-opened mercaptoacrylamide. nih.gov In the case of chlorinated isothiazolinones like CMIT and 4,5-dichloro-2-octyl-3-isothiazolinone (DCOIT), this ring-opening can form a highly reactive thioacyl chloride intermediate. industrialchemicals.gov.auindustrialchemicals.gov.aunih.gov This intermediate is not only reactive with thiols but can also react with other cellular nucleophiles, amplifying its biological effect. industrialchemicals.gov.auindustrialchemicals.gov.au

| Isothiazolinone Analog | Key Reactivity Characteristics with Cellular Thiols | References |

|---|---|---|

| MIT (Methylisothiazolinone) | Reacts with cysteine and glutathione to form disulfide adducts. Appears to interact primarily when the glutamyl-nitrogen of GSH is charged (pH > 8.5). Exclusively reacts with cysteine thiol residues in reconstructed human epidermis (RHE). | mdpi.comnih.govmnms-platform.com |

| CMIT (Chloro-methylisothiazolinone) | More reactive than MIT. Forms a highly reactive thioacyl chloride intermediate after initial reaction with thiols. Reacts with both ionization states of GSH (pH 7-10). Reacts with cysteine, histidine, and lysine (B10760008) residues. | industrialchemicals.gov.aunih.govmnms-platform.com |

| BIT (Benzisothiazolinone) | Reacts with cysteine and glutathione to form disulfide derivatives. Appears to interact primarily when the glutamyl-nitrogen of GSH is charged (pH > 8.5). | mdpi.comnih.gov |

| OIT (Octylisothiazolinone) | Undergoes ring-opening reaction with nucleophilic thiol-containing proteins and glutathione. | industrialchemicals.gov.au |

| DCOIT (Dichloro-octylisothiazolinone) | Exhibits higher reactivity to cellular nucleophiles than OIT. Can form a highly reactive thioacyl chloride intermediate, which is reactive with a broader range of nucleophiles beyond thiols. | industrialchemicals.gov.au |

Protein Haptenation and Sensitization

The reactivity of isothiazolinones with nucleophiles extends to the amino acid residues of proteins. The covalent binding of these small molecules (haptens) to larger carrier proteins is a critical molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization. nih.govresearchgate.netresearchgate.netnih.gov The resulting hapten-protein complex can be recognized as foreign by the immune system, triggering an allergic response. epa.govnih.gov

The primary nucleophilic target in proteins is the thiol group of cysteine residues. nih.govnih.govresearchgate.net The reaction forms a disulfide bond, altering the protein's structure and function. This modification can inhibit enzymes critical for cellular processes like respiration, leading to a halt in cell growth. industrialchemicals.gov.auindustrialchemicals.gov.auwikipedia.org Studies have shown that isothiazolones can inhibit thiol-dependent enzymes such as the cysteine protease cathepsin B. researchgate.net

While cysteine is a primary target, some isothiazolinone analogs can react with other nucleophilic amino acid residues. Research using reconstructed human epidermis models has shown that while MIT reacts exclusively with cysteine, the more potent sensitizer (B1316253) CMIT also forms adducts with lysine and histidine residues. mnms-platform.com This broader reactivity is attributed to the formation of the highly electrophilic thioacyl chloride derivative following the initial reaction with cysteine. mnms-platform.com This difference in reactivity and the resulting adducts may contribute to the varying sensitization potential among isothiazolinone derivatives. mnms-platform.comuantwerpen.be

The process of protein haptenation initiates a cascade of events in the skin, including the activation of keratinocytes and dendritic cells (Langerhans cells), which are key steps in the development of allergic contact dermatitis. researchgate.netregulations.gov

| Isothiazolinone Analog | Observed Adduct Formation with Amino Acid Residues | References |

|---|---|---|

| MIT (Methylisothiazolinone) | Forms adducts exclusively with Cysteine thiol residues. | mnms-platform.com |

| CMIT (Chloro-methylisothiazolinone) | Forms adducts with Cysteine, Histidine, and Lysine residues. | mnms-platform.com |

| OIT / DCOIT | Known to form adducts with Cysteine residues. A disulfide-bridged cysteine-DCOIT adduct has been identified. | industrialchemicals.gov.auresearchgate.net |

Biological Activities and Advanced Applications of Isothiazol 3 2h One Derivatives

Antimicrobial Efficacy Investigations

The antimicrobial properties of isothiazol-3(2H)-one derivatives are well-documented, covering a wide range of microorganisms. tandfonline.comatamanchemicals.com Their mechanism of action is generally attributed to the reactivity of the nitrogen-sulfur (N-S) bond within the isothiazolinone ring, which can interact with and disrupt essential cellular components of microorganisms, such as proteins and nucleic acids. researchgate.nettandfonline.com

This compound derivatives exhibit potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com Their effectiveness has been demonstrated against common strains like Staphylococcus aureus and Escherichia coli, making them versatile antibacterial agents. tandfonline.com

Recent research has focused on synthesizing novel this compound analogues to combat antibiotic-resistant bacteria. A 2023 study detailed the design and synthesis of 14 such analogues, evaluating their efficacy against Carbapenem-resistant Enterobacterales (CRE) and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net One derivative, a 5-chloroisothiazolone with an N-(4-chlorophenyl) substitution (compound 5a), demonstrated particularly potent activity against E. coli BL21 (NDM-1), with a Minimum Inhibitory Concentration (MIC) value under 0.032 μg/mL. nih.govresearchgate.net This was significantly more potent than the control antibiotic, Meropenem. nih.govresearchgate.net The study highlighted that a chloro-group at the 5-position of the isothiazolone (B3347624) ring was crucial for enhanced antibacterial potency. researchgate.net

Another study focused on benzisothiazolone derivatives, which were screened against various bacterial strains. researchgate.net The most potent derivative showed a MIC50 of 0.4 μM against Staphylococcus aureus-ATCC 7000699, MRSA, and S. aureus-ATCC 29213, which was more potent than the antibiotic Gentamicin. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Microorganism | Potency (MIC/IC50) | Source |

|---|---|---|---|

| 5-chloroisothiazolone with N-(4-chlorophenyl) substitution (5a) | E. coli BL21 (NDM-1) | < 0.032 μg/mL | nih.govresearchgate.net |

| Benzisothiazolone derivative (1.15) | Staphylococcus aureus (MRSA) | 0.4 μM (MIC50) | researchgate.net |

| Isothiazolyl oxazolidinone (8a) | Various microorganisms | Comparable or superior to linezolid, vancomycin, and ciprofloxacin | researchgate.net |

This table is interactive. Click on the headers to sort the data.

This compound derivatives are also known for their potent and broad-spectrum antifungal properties. researchgate.netresearchgate.net They are widely used as preservatives to inhibit fungal growth in various industrial and consumer products. researchgate.net The antifungal action is linked to the inhibition of ergosterol (B1671047) synthesis, a vital component of fungal cell membranes, which leads to membrane disruption and cell death. tandfonline.com

A series of 1,2-benzthis compound derivatives were synthesized and shown to be effective broad-spectrum antifungal agents. researchgate.net Structure-activity relationship studies revealed that the presence of the heterocyclic ring, a methyl group, and a phenyl ring were important for optimal antifungal activity. researchgate.net Another study on N-benzyl derivative (1.7) of benzisothiazolone showed high potency against Aspergillus fumigatus with an IC50 of 0.1 μM. researchgate.net This derivative was also effective against Candida albicans, Cryptococcus neoformans, Sporothrix schenckii, and Candida parapsilosis. researchgate.net

Furthermore, novel isothiazole-thiazole derivatives have been designed and synthesized, demonstrating significant fungicidal activity, particularly against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. rsc.org One compound, 6u, exhibited EC50 values of 0.046 mg L−1 and 0.20 mg L−1 against these pathogens, respectively. rsc.org

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Microorganism | Potency (IC50/EC50) | Source |

|---|---|---|---|

| N-benzyl derivative (1.7) | Aspergillus fumigatus | 0.1 μM | researchgate.net |

| N-benzyl derivative (1.7) | Candida albicans | 0.4-1.3 μM | researchgate.net |

| Isothiazole-thiazole derivative (6u) | Pseudoperonospora cubensis | 0.046 mg L−1 | rsc.org |

| Isothiazole-thiazole derivative (6u) | Phytophthora infestans | 0.20 mg L−1 | rsc.org |

This table is interactive. Click on the headers to sort the data.

The antiviral potential of this compound derivatives has been an area of active research. Certain derivatives have shown inhibitory effects against a range of viruses. nih.gov

One study reported the synthesis and antiviral evaluation of S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate. nih.gov This compound was found to be active against several rhinoviruses, Coxsackie B1, and the measles virus. nih.gov Earlier research had also shown that some isothiazole (B42339) derivatives were effective against HIV-1 and HIV-2. nih.gov

More recently, benzisothiazolone derivatives have been identified as inhibitors of the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. mdpi.com Two compounds, in particular, demonstrated robust antiviral activity with 50% effective concentrations (EC50) of 1.68 ± 0.94 µM and 2.68 ± 0.54 µM, without showing cellular toxicity. mdpi.com These compounds were found to inhibit both the DNA polymerase and ribonuclease H activities of the RT enzyme. mdpi.com

Additionally, research has explored the use of benz[d]this compound derivatives to inhibit the proteases of Dengue virus and West Nile virus. eui.eu Several synthesized compounds showed significant inhibitory activity against the Dengue virus NS2B-NS3 protease. eui.eu

Isothiazolinones are recognized for their algicidal properties and are used to control algal growth in various industrial water systems. nih.govechemi.com Derivatives of benzo[d]this compound have been specifically investigated for their inhibitory effects on the growth of marine algae such as Isochrysis galbana, Platymonas subcordiformis, and Navicula. researchgate.net

Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant issue in many industrial processes, including reverse osmosis membrane systems. iwaponline.com Isothiazol-3(2H)-ones are effective biocides for controlling microbial growth and biofouling. nih.govresearchgate.net Their mechanism involves interfering with the cellular processes of the colonizing organisms. researchgate.net

The biocidal action of isothiazolinones stems from the interaction of the N-S bond with thiol groups in the cell membrane proteins of microorganisms. researchgate.net Some antifouling compounds act by inhibiting the production or release of adhesives used by organisms to attach to surfaces, or by inhibiting enzymes involved in energy production. tandfonline.com For instance, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), also known as SeaNine 211, is a commonly used booster biocide in antifouling paints for ship hulls. tandfonline.com

Pharmacological Research and Therapeutic Potential

Beyond their antimicrobial applications, this compound derivatives have garnered attention for their diverse pharmacological activities and therapeutic potential. ontosight.airesearchgate.net The isothiazole scaffold is present in compounds with anti-inflammatory, anticonvulsant, and anticancer properties. ontosight.airesearchgate.netnih.gov

Research into isothiazolopyridine derivatives has revealed a range of biological activities, including potential anti-inflammatory and anticancer effects. ontosight.ai The fusion of an isothiazole ring with a pyridine (B92270) ring, along with various functional groups, contributes to their unique pharmacological profiles. ontosight.ai

In the realm of cancer research, certain isothiazolone derivatives have been investigated for their efficacy against liver cancer. nih.gov One study found that 2-(4-nitrophenyl)this compound demonstrated significant cytotoxic effects against human hepatoma cells. nih.gov

Furthermore, derivatives of 1,2-benzthis compound have been explored for their potential as antipsychotic agents. acs.org Additionally, some benzo[d]this compound derivatives have shown promise as inhibitors of phosphomannose isomerase, indicating potential applications in anti-tumor treatments and blood glucose regulation. mdpi.comnih.gov The versatility of the isothiazole scaffold continues to make it a valuable starting point for the discovery of new therapeutic agents. arkat-usa.org

Anticancer Activities

Recent studies have highlighted the potential of this compound derivatives as anticancer agents, with research focusing on their effects on various cancer cell lines and their mechanisms of action.

Investigations into the anticancer potential of this compound derivatives have shown promising results in hepatocellular carcinoma (HCC) cell lines. A study involving two nitrophenyl-isothiazolones, 5-benzoyl-2-(4-nitrophenyl)this compound (IsoA) and 2-(4-nitrophenyl)this compound (IsoB), examined their cytotoxic effects on the hepatoma human (Huh7) cell line. nih.gov IsoB, which lacks the benzoyl group of IsoA, demonstrated significant and selective cytotoxicity against Huh7 cells compared to non-cancerous immortalized human hepatocytes. nih.gov

The cytotoxic effect of IsoB on Huh7 cells was found to be superior to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov The half-maximal cytotoxic concentration (CC50) values for IsoB against Huh7 cells were determined at different time points, as detailed in the table below.

| Incubation Time (hours) | CC50 (μM) |

|---|---|

| 24 | 19.3 |

| 48 | 16.4 |

| 72 | 16.2 |

Isothiazol-3-one derivatives have been shown to impact glutathione (B108866) (GSH) metabolism in cancer cells. In a study using human hepatocarcinoma cells, four different isothiazol-3-one derivatives were found to decrease total cellular glutathione levels in a manner dependent on both concentration and time. nih.gov Furthermore, these derivatives led to an increase in the levels of glutathione disulfide (GSSG), the oxidized form of glutathione. nih.gov The disruption of the GSH/GSSG balance is a key indicator of cellular oxidative stress. researchgate.net Some isothiazolinones, like 2-n-octyl-4-isothiazolin-3-one (OIT), have been observed to significantly alter the thiol redox status by reducing glutathione levels. researchgate.netwhiterose.ac.uk

Certain this compound derivatives have been identified as inhibitors of histone acetyltransferases (HATs), enzymes that play a crucial role in chromatin modification and gene expression and are implicated in various cancers. nih.govnih.govsemanticscholar.org High-throughput screening led to the discovery of isothiazolones that inhibit HAT activity with half-maximal inhibitory concentrations (IC50) in the low micromolar range. nih.gov

For instance, one isothiazolone derivative showed significant inhibition of HAT activity in HepG2 cells with an IC50 of less than 10 μM. nih.gov Further studies have identified other isothiazoles as HAT inhibitors with IC50 values ranging from 1.5 to 28 μM. nih.gov Phenyl substituted chloro-isothiazolone derivatives demonstrated potent P300 HAT inhibition, with IC50 values between 1.2 and 4.7 µM. semanticscholar.org Specifically, 5-Chloro-2-(4-fluorophenyl)this compound was the most potent inhibitor of the P300 HAT enzyme with an IC50 of 1.2±0.1 µM. semanticscholar.org

The inhibitory mechanism is thought to involve the cleavage of the S-N bond in the isothiazolone ring by a cysteine residue in the enzyme, forming a disulfide bond. nih.govrsc.org

| Compound | Target | IC50 (μM) |

|---|---|---|

| Isothiazolone 1 | HAT | 3 |

| Isothiazolone 2 | HAT | 5 |

| 4-pyridyl derivative 10 | PCAF | 1.5 |

| Ring-fused compound 38 | PCAF | 6.1 |

| 5-Chloro-2-(4-fluorophenyl)this compound | P300 | 1.2 |

The anticancer activity of this compound derivatives is also attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Treatment of Huh7 cells with IsoB resulted in a significant reduction in the mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) levels, which are indicative of apoptosis. nih.gov The molecular mechanism was confirmed to be apoptosis-mediated cell death. nih.gov Other studies on thiazole (B1198619) derivatives have also shown the initiation of apoptosis through the activation of Caspase-3/7. researchgate.net Some derivatives have been noted to trigger apoptotic pathways in HeLa and L929 cancer cell lines.

This compound derivatives can exert their anticancer effects by modulating the expression of key genes involved in cancer development and progression. In Huh7 cells treated with IsoB, an overexpression of the tumor suppressor gene TP53 and a downregulation of the key oncogene MYCN were observed. nih.gov The TP53 gene encodes the p53 protein, a critical regulator of the cell cycle, DNA repair, and apoptosis, which is often dysfunctional in cancer. nih.gov The modulation of p53 activity is a promising strategy in cancer therapy. nih.gov Similarly, MYCN is a transcription factor that promotes cell proliferation and is associated with poor prognosis in some cancers, making its downregulation a therapeutic goal. nih.govresearchgate.net

Protease Inhibition

Beyond their anticancer properties, this compound derivatives have demonstrated potential as protease inhibitors. A series of 1,2-benzthis compound-1,3,4-oxadiazole hybrid derivatives were synthesized and screened for their inhibitory activity against Dengue and West Nile virus proteases. capes.gov.br Several of these hybrid compounds showed significant inhibition of both DENV2 and WNV proteases. capes.gov.br

Specifically, compound 7n from this series exhibited IC50 values of 3.75 ± 0.06 μM against DENV2 NS2B/NS3 protease and 4.22 ± 0.07 μM against WNV NS2B/NS3 protease. capes.gov.br Kinetic studies indicated a competitive mode of inhibition for this compound. capes.gov.br Other studies have also identified benz[d]this compound derivatives as noteworthy inhibitors of Dengue virus NS2B-NS3 protease. nih.gov Additionally, a series of 2,4,5-triphenylthis compound 1,1-dioxides were found to be time-dependent inhibitors of human leukocyte elastase (HLE), with the most potent compound in this series exhibiting a kobs/[I] value of 2440 M−1s−1. tandfonline.com

| Compound | Target Protease | IC50 (μM) |

|---|---|---|

| Compound 7n | DENV2 NS2B/NS3 | 3.75 ± 0.06 |

| Compound 7n | WNV NS2B/NS3 | 4.22 ± 0.07 |

Aldose Reductase Inhibition

This compound derivatives have emerged as a noteworthy class of compounds in the research and development of aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The excessive conversion of glucose to sorbitol by this enzyme is implicated in the pathogenesis of various diabetic complications. Consequently, the inhibition of aldose reductase is a significant therapeutic strategy.

Research into this area has identified specific this compound derivatives with potent inhibitory activity. A notable group of such compounds are the acetic acid derivatives of naphtho[1,2-d]isothiazole (NiT). Studies have shown that the parent compound of this series exhibits a moderate inhibitory activity. However, the introduction of a second carboxylic group at position 4 of the naphthoisothiazole ring system can enhance the inhibitory potency by as much as two orders of magnitude. This suggests that the 2-acetic acid functional group is crucial for the pharmacophoric recognition by the enzyme, while the 4-carboxylic moiety plays an accessory role in enhancing the binding affinity. nih.govresearchgate.netresearchgate.netcir-safety.org

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro. The lower the IC50 value, the greater the potency of the inhibitor. For instance, certain naphtho[1,2-d]isothiazole acetic acid derivatives have demonstrated IC50 values in the low micromolar to nanomolar range, highlighting their potential as effective aldose reductase inhibitors. nih.govresearchgate.netresearchgate.netcir-safety.org

Furthermore, investigations into isothiazolidinone derivatives have revealed their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), another important target in diabetes and obesity research. Some of these derivatives have shown high inhibitory activities with IC50 values in the nanomolar range. researchgate.net While distinct from aldose reductase, the exploration of isothiazolidinones as PTP1B inhibitors underscores the versatility of the isothiazolidinone scaffold in designing enzyme inhibitors for metabolic disorders.

Table 1: Aldose Reductase Inhibitory Activity of Naphtho[1,2-d]isothiazole Acetic Acid Derivatives

| Compound | Description | IC50 (µM) | Reference |

| Compound 11 | Parent naphtho[1,2-d]isothiazole acetic acid | 10 | nih.govresearchgate.net |

| Compound 13 | Derivative with a second carboxylic group at position 4 | 0.55 | nih.govresearchgate.net |

| Compound 14 | Derivative with a second carboxylic group at position 4 | 0.14 | nih.govresearchgate.net |

Serotonin (B10506) Receptor Antagonism

The isothiazole nucleus is a key structural feature in a number of compounds that interact with serotonin (5-hydroxytryptamine, 5-HT) receptors. These receptors are a group of G protein-coupled receptors and ligand-gated ion channels in the central and peripheral nervous systems that mediate both excitatory and inhibitory neurotransmission. They are targets for a wide variety of therapeutic agents. This compound derivatives have been investigated for their ability to act as antagonists at these receptors.

One such derivative, SDZ 216-525, has been identified as a selective and potent 5-HT1A receptor antagonist. mdpi.com Radioligand binding studies have demonstrated its high affinity for 5-HT1A sites, with a pKD value of 9.2. mdpi.comnih.gov The pKD is the negative logarithm of the dissociation constant (Kd), and a higher value indicates a stronger binding affinity. The selectivity of SDZ 216-525 for the 5-HT1A receptor over other serotonin receptor subtypes (5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, and 5-HT3) and other neurotransmitter receptors like adrenergic and dopamine (B1211576) receptors, underscores its potential for targeted therapeutic applications. mdpi.com

Furthermore, the benzisothiazole class of compounds includes Lurasidone, an atypical antipsychotic agent. eurekaselect.comresearchgate.net The mechanism of action of Lurasidone involves antagonism of both dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. eurekaselect.comresearchgate.netnih.govdntb.gov.uanih.gov It also acts as a partial agonist at the 5-HT1A receptor. eurekaselect.comnih.govnih.gov The high affinity of Lurasidone for the 5-HT7 receptor is a distinguishing feature among atypical antipsychotics and is thought to contribute to its antidepressant and cognitive-enhancing properties. eurekaselect.comnih.gov

Research into 1-(1,2-benzisothiazol-3-yl)piperazine derivatives has also revealed compounds with significant affinity for serotonin receptors. researchgate.net For instance, certain derivatives have shown high affinity for the 5-HT7 receptor, with Ki values in the nanomolar range. researchgate.net The Ki value represents the inhibition constant and is another measure of binding affinity. These findings highlight the importance of the this compound scaffold in the design of novel serotonin receptor modulators.

Table 2: Serotonin Receptor Binding Affinity of this compound Derivatives

| Compound | Receptor Target | Binding Affinity | Reference |

| SDZ 216-525 | 5-HT1A | pKD = 9.2 | mdpi.com |

| 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | 5-HT7 | Ki = 8.2 nM | researchgate.net |

| Lurasidone | 5-HT2A, 5-HT7 | Antagonist | eurekaselect.comnih.govnih.gov |

| Lurasidone | 5-HT1A | Partial Agonist | eurekaselect.comnih.govnih.gov |

Platelet Aggregation Modulation

Derivatives of this compound, particularly those based on the 1,2-benzthis compound structure, have been identified as potent modulators of platelet aggregation. Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key strategy in the prevention and treatment of cardiovascular diseases.

Research has shown that 2-amino-1,2-benzisothiazolin-3-one is a powerful inhibitor of platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. irobiocide.comnih.govnih.gov The inhibitory potency of this compound has been quantified using IC50 values. In in vitro studies with human platelets, 2-amino-1,2-benzisothiazolin-3-one demonstrated significant inhibitory activity against collagen-induced aggregation with an IC50 value in the nanomolar range, and against AA- and ADP-induced aggregation with IC50 values in the low micromolar and micromolar ranges, respectively. irobiocide.comnih.gov This indicates a particularly strong inhibitory effect on the collagen- and arachidonic acid-mediated pathways of platelet activation.

Further studies have demonstrated that a series of 2-amino-benzo[d]isothiazol-3-one derivatives are more potent as antiplatelet agents against collagen-induced aggregation than acetylsalicylic acid (aspirin). rjpbcs.com Unlike aspirin, these derivatives also strongly inhibit platelet aggregation induced by the thromboxane (B8750289) agonist U46619. rjpbcs.com The development of antiplatelet agents that also possess vasodilation properties could be beneficial in the management of various vaso-occlusive disorders, and research in this area has shown that modifications to the 2-amino-benzo[d]isothiazol-3-one structure can yield molecules with both anti-aggregating and spasmolytic actions. rjpbcs.com

Table 3: In Vitro Inhibitory Effects of 2-Amino-1,2-benzisothiazolin-3-one on Human Platelet Aggregation

| Inducing Agent | IC50 (mol/L) | Reference |

| Adenosine Diphosphate (ADP) | 8.90 x 10⁻⁵ | irobiocide.comnih.gov |

| Arachidonic Acid (AA) | 1.50 x 10⁻⁶ | irobiocide.comnih.gov |

| Collagen | 5.11 x 10⁻⁸ | irobiocide.comnih.gov |

Anti-inflammatory and Analgesic Properties

This compound derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The search for new anti-inflammatory and analgesic drugs is an ongoing area of research in medicinal chemistry.

Studies have shown that benzisothiazolinone derivatives possess anti-inflammatory, analgesic, and antipyretic properties. nih.gov In vivo experimental models have been used to investigate these activities. For example, some benzisothiazole derivatives have been shown to produce peripheral analgesic effects in the acetic acid-induced writhing test. irobiocide.com This test is a common screening method for peripheral analgesic activity. In one study, tetrazole and carboxylic benzisothiazole derivatives were found to be the most effective in this model, with a potency approximately three times higher than that of acetaminophen. irobiocide.com However, these compounds were less effective in the hot plate test, which suggests a more limited central analgesic action. irobiocide.com

A specific isothiazolinone derivative, 4-benzoyl-2-butyl-5-(ethylsulfinyl)this compound (C6), has been shown to have protective effects in a model of sepsis-induced acute lung injury (ALI), primarily through its anti-inflammatory actions. rjraap.com This compound was found to mitigate lung tissue injury, pulmonary edema, and the expression of inflammatory cytokines. rjraap.com The anti-inflammatory effect of C6 was linked to the inhibition of the phosphatidylinositol 3-kinase-protein kinase B (PI3K-AKT) signaling pathway. rjraap.com

Furthermore, some benzisothiazolinone derivatives have been evaluated in the formalin-induced nociception test, a model that assesses both acute and persistent pain. In this test, certain derivatives demonstrated a dose-dependent reduction in the pain response, indicating their potential as analgesic agents.

Table 4: Analgesic Activity of Selected this compound Derivatives

| Compound Class | Analgesic Test Model | Observed Effect | Reference |

| Tetrazole and Carboxylic Benzisothiazole Derivatives | Acetic Acid-Induced Writhing | 3-fold higher potency than acetaminophen | irobiocide.com |

| Benzisothiazole Derivatives | Hot Plate Test | Less effective than in writhing test | irobiocide.com |

| 4-benzoyl-2-butyl-5-(ethylsulfinyl)this compound (C6) | Sepsis-induced ALI (inflammation-related) | Protective effects, reduced inflammatory cytokines | rjraap.com |

Agricultural and Industrial Applications (Research Focus)

Crop Protection Agents

This compound derivatives are widely utilized in agriculture as potent biocides for crop protection. Their broad-spectrum antimicrobial activity makes them effective against a range of fungal and bacterial pathogens that can cause significant damage to crops.

One of the prominent derivatives used in this context is 2-octyl-2H-isothiazol-3-one, also known as octylisothiazolinone (OIT). OIT is a highly effective fungicide used to control fungal and bacterial diseases in various applications, including the treatment of fruit trees. It is also employed for the preservation of wood from sapstain and mold. The application of OIT can be through spraying, dipping, or pressure treating to protect wood from discoloration caused by fungi. Research on the efficacy of OIT has shown that it can provide significant control against various fungal strains. For instance, in indoor tests on rubberwood, OIT demonstrated excellent control of Penicillium purpurogenum and Aspergillus fumigatus.

The mechanism of action of isothiazolinones involves the disruption of essential metabolic pathways in microorganisms, leading to the inhibition of growth, respiration, and energy generation. This is achieved through the interaction with intracellular sulfur-containing proteins and enzymes, ultimately leading to cell death. nih.gov The development of new isothiazolinone derivatives continues to be an active area of research to find more effective and environmentally benign crop protection agents.

Table 5: Efficacy of Octylisothiazolinone (OIT) against Fungi on Rubberwood

| Fungal Strain | OIT Concentration (mass fraction) | Control Efficacy | Reference |

| Penicillium purpurogenum | 0.8% | 100% | |

| Aspergillus fumigatus | 0.8% | 88% | |

| Trichoderma viride | 0.8% | 71% |

Durable Antibacterial Finishes for Textiles and Materials

The antimicrobial properties of this compound derivatives have led to their application in creating durable antibacterial finishes for textiles and other materials. The growth of microorganisms on textiles can lead to undesirable effects such as unpleasant odors, discoloration, and a reduction in fabric strength. Antibacterial finishes can prevent or mitigate these issues.

Research has focused on developing reactive isothiazolinone derivatives that can form strong covalent bonds with textile fibers, such as cotton, to ensure high durability, particularly against washing. A study on a novel reactive water-soluble isothiazolinone antibacterial demonstrated excellent performance on cotton fabrics. The treated fabrics showed high antibacterial rates against common bacteria like Escherichia coli and Staphylococcus aureus.

The durability of these finishes is a critical factor. In the aforementioned study, the antibacterial rates remained high even after multiple washing cycles. For instance, after 30 washing cycles, the antibacterial rate against Staphylococcus aureus was still over 90%. In another study with a similar reactive isothiazolinone, the antibacterial rate against S. aureus was maintained at over 86% after 50 washing cycles. This high level of durability makes these finishes suitable for applications where textiles are subjected to frequent laundering, such as in medical textiles and apparel.

Table 6: Durability of a Reactive Isothiazolinone Antibacterial Finish on Cotton Fabric

| Bacterial Strain | Antibacterial Rate (Initial) | Antibacterial Rate (After 30 Washes) | Reference |

| Escherichia coli | 95.64% | 88.13% | |

| Staphylococcus aureus | 97.83% | 90.05% |

Microbial Growth Control in Water Systems (e.g., Wastewater Treatment)

This compound and its derivatives are extensively utilized as non-oxidizing biocides for controlling the proliferation of microorganisms in a wide array of industrial water systems. atamanchemicals.comatamanchemicals.commdpi.com Their effectiveness stems from a broad spectrum of antimicrobial activity, targeting bacteria, fungi, and algae. atamankimya.comnih.gov The mechanism of action involves a rapid inhibition of microbial growth and metabolism, which is followed by irreversible cellular damage and loss of viability. researchgate.netresearchgate.net This process is initiated by the disruption of critical metabolic pathways through the deactivation of key enzymes, such as dehydrogenases. researchgate.netwikipedia.org

A prominent application of these compounds is in industrial circulating water systems, such as cooling towers, pulp and paper mills, and oilfield water systems, to mitigate biofouling and microbially influenced corrosion. atamanchemicals.comatamankimya.comatamankimya.com The most widely used formulation is a combination of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), typically in a 3:1 ratio. atamanchemicals.comatamankimya.com This mixture is valued for its efficacy against both planktonic (free-floating) and sessile (biofilm-forming) microbes. atamankimya.com Isothiazolinones are compatible with many other water treatment additives, including chlorine, and can remain stable across a pH range of 2 to 9. kairuiwater.comsinotrustchem.com

In wastewater treatment processes, isothiazolinone derivatives serve as crucial biocidal agents. mdpi.comsinobiochemistry.com Research has tracked the presence and fate of these compounds in wastewater treatment plants (WWTPs). A study in Romania investigated four types of isothiazolinones, finding that 5-chloro-2-methyl-4-isothiazolin-3-one (CMI) was the most prevalent in water samples, with influent concentrations reaching up to 84.0 µg/L. nih.govnih.gov The same study observed that the WWTPs could remove up to a mean rate of 67.5% of these biocides from the influent. nih.govnih.gov

Detailed research has confirmed the efficacy of isothiazolinone derivatives against specific problematic microorganisms in water systems. For instance, they have demonstrated significant biocidal activity against Legionella bacteria and the protozoa associated with their growth in complex model systems that replicate cooling water environments. atamankimya.com Laboratory studies targeting protozoa isolated from cooling towers found that isothiazolinone-based biocides were effective against both amoebic cysts and trophozoites within four hours of application. researchgate.netnih.gov However, the presence of substances like molybdate (B1676688) and organic phosphates, used as scale and corrosion inhibitors, could result in longer kill times. researchgate.netnih.gov

Further research has focused on their effectiveness against sulfate-reducing bacteria (SRB), which are a major cause of biofouling and corrosion in industrial settings. researchgate.net Studies using various strains of Desulfovibrio showed that low concentrations of CMIT/MIT could effectively control SRB in both planktonic and biofilm states. researchgate.net The efficacy of the biocide is highest in systems with low levels of sulfide (B99878), as high concentrations of sulfide can degrade the isothiazolinone molecule and reduce its antimicrobial action. researchgate.net

The table below summarizes key research findings on the biocidal activity of this compound derivatives in water systems.

Table 1: Efficacy of this compound Derivatives in Water Systems

| Derivative(s) | Water System | Target Microorganism(s) | Key Research Finding(s) | Citation(s) |

|---|---|---|---|---|

| Isothiazolinone Biocides | Cooling Towers | Protozoa (Amoebic Cysts and Trophozoites) | Demonstrated effectiveness after 4 hours of exposure. The presence of molybdate and organic phosphates led to longer kill times. | researchgate.net, nih.gov |

| CMIT/MIT | Industrial Water Systems (Lab Model) | Sulfate-Reducing Bacteria (SRB) (Desulfovibrio strains) | Effective control of both planktonic and biofilm SRB. Efficacy is reduced in systems with high sulfide levels. | researchgate.net |

| CMIT/MIT | Cooling Water (Lab Model) | Legionella species and associated protozoa (amoebae, ciliates) | Significant reduction in viable counts of various Legionella strains in both planktonic and biofilm studies. | atamankimya.com |

| CMI, OIT, BIT | Wastewater Treatment Plants (WWTPs) & Surface Water | General microbial populations | CMI was the prominent compound found in water samples. WWTPs showed a mean removal rate of up to 67.5%. | nih.gov, nih.gov |

Environmental Fate and Degradation Pathways of Isothiazol 3 2h One

Biodegradation Kinetics and Mechanisms

Biodegradation is a primary mechanism for the dissipation of isothiazolinones in the environment. Studies have demonstrated that these compounds can be degraded by microorganisms under different conditions, although rates can vary significantly.

Isothiazolinones are known to biodegrade in aquatic environments, with studies showing rapid dissipation. researchgate.net For instance, isothiazolones have been reported to have half-lives in aquatic systems that are significantly less than 24 hours. researchgate.net The degradation occurs under both aerobic and anaerobic conditions.

In a laboratory batch experiment evaluating the biodegradation of 2-octyl-isothiazol-3(2H)-one (OIT) in wastewater, significant degradation was observed within 7 days under three different conditions: anaerobic, aerobic with a substrate (molasses), and aerobic without a substrate. nih.gov The half-life for OIT was found to be between 5 and 13 hours for aerobic conditions with a substrate and anaerobic conditions, respectively. researchgate.netnih.gov Similarly, 4,5-dichloro-2-n-octyl-isothiazol-3(2H)-one (DCOIT) has been shown to degrade rapidly in natural seawater, with degradation being a more significant dissipation mechanism than dilution. researchgate.net

While specific studies on Isothiazol-3(2H)-one in soil are limited in the provided results, the mobility of its derivative, 5-chloro-2-methyl-3(2H)-isothiazolone, has been noted to be very high in most soils. epa.gov The degradation of herbicides in soil has been shown to be influenced by soil texture, with higher degradation observed in clay soil, which is attributed to a higher potential of the bacterial community to mineralize the compounds. researchgate.net

| Compound | Condition | Matrix | Half-life (t₁/₂) |

|---|---|---|---|

| 2-octyl-isothiazol-3(2H)-one (OIT) | Aerobic (with substrate) | Wastewater | ~5 hours |

| 2-octyl-isothiazol-3(2H)-one (OIT) | Anaerobic | Wastewater | ~13 hours |

| Isothiazolones (general) | Not specified | Aquatic Environments | < 24 hours |

The biodegradation of the isothiazolinone ring structure proceeds through its cleavage. Fungal biodegradation of 2-methyl-4-isothiazolin-3-one (B36803) (MIT) has been shown to generate various organic acids. austinpublishinggroup.com In a study involving T. longibrachiatum, the degradation of MIT resulted in the formation of tartaric acid, acetic acid, and 2-oxobutyric acid. austinpublishinggroup.com This process is thought to be similar to pathways observed in photocatalytic degradation, where the ring cleavage leads to amine products that are subsequently oxidized. austinpublishinggroup.com For another derivative, N-octyl malonamic acid has been identified as a biotransformation product of DCOIT. researchgate.net

Several factors can influence the rate at which isothiazolinones are biodegraded in the environment.

Microbial Toxicity and Tolerance: The inherent antimicrobial nature of isothiazolinones means their concentration can be toxic to the very microorganisms responsible for their degradation. However, some fungi have demonstrated tolerance to high concentrations of these biocides. For example, certain strains of Paecilomysces sp., Fusarium sp., and Trichoderma longibrachiatum have shown high growth rates in the presence of 30 to 40 g L⁻¹ of MIT. austinpublishinggroup.com Some fungi, like A. niger and F. solani, even showed increased growth in the presence of the biocide, suggesting they may utilize it as a carbon source. austinpublishinggroup.com Conversely, other fungal strains were completely inhibited at concentrations of 10 g L⁻¹. austinpublishinggroup.com

Presence of Other Substrates: The availability of other carbon sources can impact biodegradation rates. The aerobic degradation of OIT was found to be faster in the presence of molasses as a supplemental substrate. nih.gov

pH: The pH of the environmental matrix is a critical factor. Isothiazolinones are generally more stable in acidic conditions and undergo faster degradation in alkaline solutions. researchgate.netresearchgate.net The rate of degradation increases with a rise in pH. researchgate.net For 5-chloro-2-methyl-4-isothiazolin-3-one (B196307), the half-life decreased from 47 days at pH 8.5 to 2 days at pH 10. researchgate.net

Temperature: Temperature influences the rate of chemical degradation. For one isothiazolone (B3347624) biocide, the degradation rate was observed to double with a 5°C to 6°C increase in temperature in alkaline aqueous media. researchgate.net

Photodegradation Studies

Photodegradation, or photolysis, is another significant pathway for the transformation of isothiazolinones in the environment, particularly in sunlit aquatic systems.

The photodegradation of isothiazolinones often involves the initial cleavage of the heterocyclic ring structure, specifically the N–S bond. nih.gov The process generally follows first-order or pseudo-first-order kinetics.

2-octyl-isothiazol-3(2H)-one (OIT): The photodegradation of OIT in tap water has been shown to follow first-order kinetics, with a calculated half-life of 28 hours and a photodegradation rate constant of 0.026 h⁻¹. nih.gov

1,2-benzthis compound (BIT): The photodegradation rate of BIT is significantly influenced by pH. Under UVC irradiation, the kinetic constant increased from 0.03 min⁻¹ at pH 5 to 0.29 min⁻¹ at pH 8, before decreasing at higher pH values. nih.gov For UV254 photolysis, quantum yields for BIT were estimated at 13.5 mmol·ein⁻¹ at pH 4-6 and 55.8 mmol·ein⁻¹ at pH 8. nih.gov

2-methylthis compound (MIT) and 5-chloro-2-methylthis compound (CMI): Studies on the stability of MIT and CMI showed that MIT was stable under hydrolysis and photolysis tests at pH 4, 7, and 9. researchgate.netkorea.ac.kr In contrast, CMI showed slight degradation via photolysis at pH 4. researchgate.netresearchgate.netkorea.ac.kr The quantum yield for MIT under UV254 photolysis was estimated at 35.4 mmol·ein⁻¹. nih.gov

Photocatalytic Degradation: The photocatalytic degradation of isothiazolin-3-ones using catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) has been studied. researchgate.net This process follows pseudo-first-order kinetics and is faster under UV light compared to fluorescent lamps. researchgate.net The presence of oxygen or hydrogen peroxide can accelerate the reaction. researchgate.net

| Compound | Condition | Kinetic Model | Rate Constant (k) / Half-life (t₁/₂) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 2-octyl-isothiazol-3(2H)-one (OIT) | Tap Water, UV light | First-order | k = 0.026 h⁻¹; t₁/₂ = 28 h | Not Reported |

| 1,2-benzthis compound (BIT) | UVC, pH 5 | Pseudo-first-order | k = 0.03 min⁻¹ | Not Reported |

| 1,2-benzthis compound (BIT) | UVC, pH 8 | Pseudo-first-order | k = 0.29 min⁻¹ | Not Reported |

| 1,2-benzthis compound (BIT) | UV254, pH 4-6 | Not Reported | Not Reported | 13.5 mmol·ein⁻¹ |

| 1,2-benzthis compound (BIT) | UV254, pH 8 | Not Reported | Not Reported | 55.8 mmol·ein⁻¹ |

| 2-methylthis compound (MIT) | UV254 | Not Reported | Not Reported | 35.4 mmol·ein⁻¹ |

The cleavage of the isothiazolinone ring during photolysis leads to the formation of several smaller, often more polar, transformation products.

For OIT: The stepwise degradation of the ring following the break of the N–S bond results in the formation of N-octyl malonamic acid, N-octylprop-2-enamide, N-octylacetamide, and N-octylformamide, with octylamine as a final product. nih.gov Photoisomerization can also occur, leading to 3-octylthiazol-2(3H)-one. nih.gov

For DCOIT: Photolytic degradation pathways include photoisomerization to 4,5-dichloro-3-n-octylthiazolin-2-one. nih.gov Further degradation via cleavage of the N-C alkyl bond and oxidation can result in n-octanal. nih.govresearchgate.net

For BIT: High-resolution mass spectrometry has been used to identify phototransformation products under UV254/H₂O₂ treatment, including saccharin (B28170). nih.gov Another identified photoproduct of BIT is 2HBT. researchgate.net

The photodegradation products for MIT and CMI are reported to be similar to those resulting from biological degradation. researchgate.net